3,7,11-Trimethyldodeca-2,6-dien-1-OL
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Overview
Description
3,7,11-Trimethyldodeca-2,6-dien-1-OL, also known as farnesol, is a naturally occurring sesquiterpene alcohol. It is found in various essential oils such as citronella, neroli, cyclamen, lemon grass, tuberose, rose, and musk. This compound is known for its pleasant floral aroma and is widely used in perfumery and flavoring industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-2,6-dien-1-OL can be achieved through several methods. One common synthetic route involves the condensation of isoprene units. The process typically starts with the formation of geranyl pyrophosphate, which undergoes further reactions to form farnesyl pyrophosphate. This intermediate is then hydrolyzed to produce farnesol .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as essential oils. The compound can be isolated through steam distillation followed by purification processes like fractional distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,7,11-Trimethyldodeca-2,6-dien-1-OL undergoes various chemical reactions, including:
Oxidation: Farnesol can be oxidized to form farnesal and farnesoic acid.
Reduction: It can be reduced to form dihydrofarnesol.
Substitution: Farnesol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Farnesal, farnesoic acid
Reduction: Dihydrofarnesol
Substitution: Various farnesyl derivatives
Scientific Research Applications
3,7,11-Trimethyldodeca-2,6-dien-1-OL has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Farnesol is studied for its role in cell signaling and regulation.
Medicine: It has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyldodeca-2,6-dien-1-OL involves its interaction with various molecular targets and pathways. Farnesol is known to modulate the activity of enzymes involved in the mevalonate pathway, which is crucial for the biosynthesis of sterols and isoprenoids. It also affects cell membrane integrity and signaling pathways, contributing to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Nerolidol: Another sesquiterpene alcohol with similar structural features.
Geraniol: A monoterpenoid alcohol with a similar floral aroma.
Linalool: A naturally occurring terpene alcohol found in many flowers and spice plants.
Uniqueness
3,7,11-Trimethyldodeca-2,6-dien-1-OL is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its pleasant aroma and versatility in various applications make it a valuable compound in both research and industry .
Properties
CAS No. |
20576-56-1 |
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Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-2,6-dien-1-ol |
InChI |
InChI=1S/C15H28O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h9,11,13,16H,5-8,10,12H2,1-4H3 |
InChI Key |
MLNZDKSOEQLQOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(=CCCC(=CCO)C)C |
Origin of Product |
United States |
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